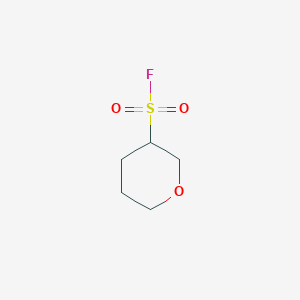

Oxane-3-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxane-3-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered significant interest in various fields of science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfonyl fluorides, including Oxane-3-sulfonyl fluoride, can be achieved through various methods. One common approach involves the direct fluorosulfonylation of suitable precursors using fluorosulfonyl radicals . Another method includes the activation of sulfonamides using pyrilium salts, deoxygenation of sulfonic acids, and electrochemical oxidation of thiols . Additionally, the sulfur(VI) fluoride exchange (SuFEx) reaction has emerged as a prominent method for synthesizing sulfonyl fluorides .

Industrial Production Methods: In industrial settings, the production of sulfonyl fluorides often involves large-scale reactions using readily available starting materials and efficient catalytic processes. For example, the use of photoredox catalysis, electrocatalysis, transition-metal catalysis, and organocatalysis has been explored to produce sulfonyl fluorides on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: Oxane-3-sulfonyl fluoride undergoes various types of chemical reactions, including substitution, oxidation, and reduction. The compound is particularly known for its role in the sulfur-fluorine exchange (SuFEx) click reaction, which links molecules together with high efficiency and selectivity .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include potassium fluoride (KF), thiols, disulfides, and various transition-metal catalysts . The reactions are typically carried out under mild conditions, often at room temperature and atmospheric pressure .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with thiols or disulfides can yield sulfonyl fluoride derivatives containing aromatic, aliphatic, and heterocyclic groups .

Scientific Research Applications

Oxane-3-sulfonyl fluoride has a wide range of applications in scientific research. In organic synthesis, it serves as a valuable building block for the construction of complex molecular architectures . In chemical biology, it is used as a reactive probe for studying enzyme activity and protein interactions . In drug discovery, sulfonyl fluorides are explored for their potential as covalent inhibitors and bioactive molecules . Additionally, the compound finds applications in materials science, where it is used in the development of advanced materials with unique properties .

Mechanism of Action

The mechanism of action of Oxane-3-sulfonyl fluoride involves its role as an electrophilic warhead that reacts with nucleophilic residues in proteins and other biomolecules . The compound is known to modify reactive serines, threonines, lysines, tyrosines, cysteines, and histidines, making it a versatile tool in chemical biology . The sulfur-fluorine bond in the compound is particularly stable, allowing it to resist hydrolysis under physiological conditions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Oxane-3-sulfonyl fluoride include sulfonyl chlorides, sulfonamides, and other sulfonyl fluorides . These compounds share similar reactivity and stability but differ in their specific chemical properties and applications.

Uniqueness: This compound stands out due to its unique combination of stability and reactivity, making it particularly suitable for use in the SuFEx click reaction . Unlike sulfonyl chlorides, which are highly reactive electrophiles, sulfonyl fluorides like this compound react with nucleophiles only under specific conditions, providing greater control over the reaction .

Biological Activity

Oxane-3-sulfonyl fluoride is a compound that has garnered attention in the field of medicinal chemistry due to its unique biological activities and reactivity profiles. This article explores its biological activity, synthesis, and potential applications, supported by relevant data tables and case studies.

This compound is part of a larger class of sulfonyl fluorides known for their diverse reactivity patterns, particularly in sulfur(VI) fluoride exchange (SuFEx) chemistry. These compounds are characterized by the presence of a sulfonyl group attached to a fluorine atom, which imparts distinct chemical properties that can be exploited in various biological contexts.

Synthesis Methods

- Electrochemical Oxidation : Recent studies have demonstrated the electrochemical synthesis of sulfonyl fluorides from corresponding thiophenols, showcasing rapid conversion efficiency and high yields .

- Catalytic Approaches : Organobismuth(III) catalysts have been employed to synthesize aryl sulfonyl fluorides, demonstrating excellent functional group tolerance and yielding diverse products suitable for biological applications .

Biological Activity

The biological activity of this compound primarily arises from its ability to act as a covalent inhibitor. This property is particularly relevant in the context of enzyme inhibition.

Enzyme Inhibition Studies

Research indicates that sulfonyl fluorides can serve as effective covalent inhibitors for various enzymes, including human neutrophil elastase (hNE). For instance, studies have reported that certain β-substituted alkenyl sulfonyl fluorides exhibit significant inhibition of hNE with IC50 values in the low micromolar range, indicating potent biological activity .

Table 1: Inhibition Potency of Sulfonyl Fluorides

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Human Neutrophil Elastase | <10 |

| β-Fluorinated ESF | Human Neutrophil Elastase | >200 |

| β-Ester-substituted ESF | Human Neutrophil Elastase | Low micromolar |

Case Studies

- Covalent Modification of Proteins : A study utilized high-resolution electrospray ionization mass spectrometry to analyze the interaction between this compound and hNE. The results showed a peak shift consistent with covalent modification, supporting its role as an effective inhibitor .

- Molecular Docking Simulations : Molecular docking studies have been conducted to elucidate the binding modes of this compound with target enzymes. These simulations provide insights into how structural modifications can enhance inhibitory potency and selectivity against specific enzymes .

Toxicological Considerations

While the biological activity of this compound is promising, it is essential to consider potential toxicological effects. Research has indicated that sulfonyl fluorides may exhibit varying degrees of toxicity depending on their structure and concentration. For example, some studies have linked perfluoroalkyl substances (PFAS), which share structural similarities with sulfonyl fluorides, to adverse health effects such as liver toxicity and immune system disruption .

Properties

IUPAC Name |

oxane-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO3S/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYAIMFXDYTGKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.